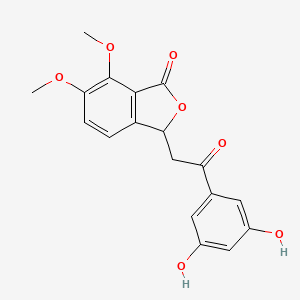
3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3,5-Dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenolic, ketonic, and furan functionalities, making it a subject of interest in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,5-dihydroxyphenyl intermediate, which is then subjected to a series of reactions to introduce the oxoethyl and dimethoxyisobenzofuran moieties.
-
Step 1: Synthesis of 3,5-Dihydroxyphenyl Intermediate
Reagents: Phenol, formaldehyde, and a base (e.g., sodium hydroxide)
Conditions: Reflux in an aqueous medium
Reaction: Phenol reacts with formaldehyde in the presence of a base to form 3,5-dihydroxyphenylmethanol.
-
Step 2: Formation of the Oxoethyl Group
Reagents: Acetyl chloride, aluminum chloride (AlCl3)
Conditions: Friedel-Crafts acylation
Reaction: The 3,5-dihydroxyphenylmethanol undergoes acylation with acetyl chloride in the presence of AlCl3 to form the oxoethyl group.
-
Step 3: Cyclization to Form Isobenzofuran
Reagents: Dimethoxybenzene, phosphorus oxychloride (POCl3)
Conditions: Cyclization reaction
Reaction: The intermediate undergoes cyclization with dimethoxybenzene and POCl3 to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation:
Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives with additional hydroxyl or carbonyl groups.
-
Reduction:
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Mild to strong reducing conditions
Products: Reduced forms with alcohol or alkane functionalities.
-
Substitution:
Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Conditions: Room temperature to reflux
Products: Substituted derivatives with halogen or nucleophile groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous medium, H2O2 in organic solvents
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Halogens in acetic acid, nucleophiles in polar solvents
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of phenolic groups suggests that it may scavenge free radicals and reduce oxidative stress in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.
Mecanismo De Acción
The mechanism of action of 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can interact with reactive oxygen species (ROS), neutralizing them and reducing oxidative damage. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dihydroxyphenylpropionoic acid
- 3,5-Dihydroxybenzyl alcohol
- 3,5-Dihydroxybenzoic acid
Comparison
Compared to these similar compounds, 3-(2-(3,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one stands out due to its additional oxoethyl and dimethoxyisobenzofuran functionalities
Propiedades
IUPAC Name |
3-[2-(3,5-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-23-14-4-3-12-15(25-18(22)16(12)17(14)24-2)8-13(21)9-5-10(19)7-11(20)6-9/h3-7,15,19-20H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTQWAULSWGKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC(=CC(=C3)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide](/img/structure/B2904536.png)
![Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2904537.png)


![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2904543.png)
methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2904544.png)
![5-[(4-methoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2904545.png)
![5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904547.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2904549.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2904552.png)

![(E)-4-(benzo[d]thiazol-2-yl)-N-((E)-3-(4-nitrophenyl)allylidene)aniline](/img/structure/B2904557.png)
